Acetylthiocholine iodide

Descripción

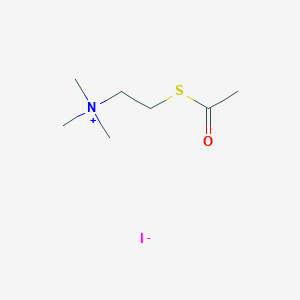

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-acetylsulfanylethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NOS.HI/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBLZMAMTZXLBP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883764 | |

| Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1866-15-5 | |

| Record name | Acetylthiocholine iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1866-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylthiocholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylthiocholine iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetylthioethyltrimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLTHIOCHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SKH6P4YRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acetylthiocholine Iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylthiocholine (B1193921) iodide (ATCI) is a synthetic quaternary ammonium (B1175870) compound that serves as a crucial tool in neuroscience research and drug development.[1] It is a structural analog of the endogenous neurotransmitter acetylcholine (B1216132), with the key difference being the substitution of the ester oxygen with a sulfur atom, forming a thioester bond.[2] This modification makes it a valuable substrate for the enzyme acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[3][4] Furthermore, acetylthiocholine iodide also functions as an agonist for nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels involved in a wide array of physiological processes.[4][5] This dual functionality allows for its application in the colorimetric determination of AChE activity and in the study of nAChR-mediated signaling pathways.[1][6]

Chemical and Physical Properties

This compound is a white crystalline powder that is soluble in water and ethanol.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C7H16INOS | [3] |

| Molecular Weight | 289.18 g/mol | [3][6][7] |

| CAS Number | 1866-15-5 | [3][4][6] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 205-210 °C | [3][8] |

| Solubility | Water: 100 mg/mLEthanol: SolubleDMSO: 58 mg/mL | [3][9][10] |

| Stability | A 0.075M solution in 0.1M phosphate (B84403) buffer (pH 8.0) is stable for 10-15 days when refrigerated. Should be stored away from light. | [3] |

| Storage Temperature | 2-8°C | [6][9] |

Core Applications

Substrate for Acetylcholinesterase Activity Assays

The most prominent application of this compound is as a substrate in the Ellman's assay, a simple and robust method for quantifying acetylcholinesterase activity.[8] In this assay, AChE hydrolyzes acetylthiocholine to produce thiocholine (B1204863) and acetate.[8] The liberated thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[8] This reaction produces the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[2][8] The rate of TNB formation is directly proportional to the AChE activity in the sample.[8]

Agonist of Nicotinic Acetylcholine Receptors

This compound also acts as an agonist of nicotinic acetylcholine receptors (nAChRs).[4][5] nAChRs are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[11] Upon binding of an agonist like acetylthiocholine, the nAChR undergoes a conformational change, opening a channel that is permeable to cations, including sodium (Na+), potassium (K+), and calcium (Ca2+).[4][12] The influx of these ions leads to depolarization of the cell membrane and the initiation of downstream signaling cascades.[4][6]

Key Experimental Protocols

Ellman's Assay for Acetylcholinesterase Activity

This protocol outlines the determination of acetylcholinesterase activity using this compound and DTNB.

Materials:

-

This compound (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) enzyme or sample containing AChE

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.

-

Prepare the reaction buffer: 0.1 M phosphate buffer, pH 8.0.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Add 150 µL of phosphate buffer, 5 µL of DTNB stock solution, and 2 µL of deionized water (in place of substrate).

-

Control (Spontaneous Hydrolysis): Add 150 µL of phosphate buffer, 5 µL of DTNB stock solution, and 2 µL of this compound stock solution.

-

Sample: Add 150 µL of the sample containing AChE, 5 µL of DTNB stock solution, and 2 µL of this compound stock solution.

-

-

Incubation and Measurement:

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes), protected from light.[13]

-

Measure the absorbance at 412 nm at multiple time points to determine the rate of the reaction.

-

-

Calculation of AChE Activity:

-

The rate of change in absorbance is proportional to the AChE activity.

-

The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.[2]

-

Figure 1. Experimental workflow for the Ellman's assay.

Signaling Pathways

Acetylcholinesterase Catalytic Mechanism

The hydrolysis of acetylthiocholine by acetylcholinesterase proceeds via a well-characterized catalytic triad (B1167595) in the enzyme's active site, composed of serine, histidine, and glutamate (B1630785) residues.[3][4][10]

-

Acylation: The serine hydroxyl group, activated by the histidine residue, performs a nucleophilic attack on the carbonyl carbon of acetylthiocholine.[6][10] This forms a tetrahedral intermediate that collapses, leading to the acylation of the serine residue and the release of thiocholine.[6]

-

Deacylation: A water molecule, activated by the histidine residue, attacks the acetylated serine.[4][10] This regenerates the active serine residue and releases acetate, completing the catalytic cycle.[4]

Figure 2. Acetylcholinesterase catalytic mechanism.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs by this compound initiates a cascade of intracellular events, primarily driven by the influx of calcium ions.[6] This can lead to the activation of several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and differentiation.[7][12]

-

nAChR Activation and Calcium Influx: Binding of acetylthiocholine to the nAChR opens the ion channel, leading to a direct influx of Ca2+.[6] This initial influx can also trigger the opening of voltage-gated calcium channels (VGCCs), further increasing intracellular calcium concentrations.[1][14]

-

Calcium-Induced Calcium Release (CICR): The rise in intracellular calcium can stimulate the release of calcium from intracellular stores, such as the endoplasmic reticulum, through ryanodine (B192298) receptors and IP3 receptors.[1][6]

-

Activation of Downstream Kinases: The elevated intracellular calcium acts as a second messenger, activating various protein kinases, including:

Figure 3. nAChR downstream signaling cascade.

Safety and Handling

This compound is classified as toxic if swallowed or in contact with skin.[7] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[7]

| Hazard Statement | GHS Classification |

| H301: Toxic if swallowed | Acute toxicity, oral (Category 3) |

| H311: Toxic in contact with skin | Acute toxicity, dermal (Category 3) |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |

Personal Protective Equipment (PPE):

-

Respiratory Protection: Dust mask type N95 (US) or equivalent.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Eye Protection: Chemical safety goggles.

-

Skin and Body Protection: Laboratory coat.

Conclusion

This compound is an indispensable reagent in the fields of neuroscience and pharmacology. Its utility as a substrate for quantifying acetylcholinesterase activity via the Ellman's assay is well-established and widely practiced. Furthermore, its role as an agonist for nicotinic acetylcholine receptors provides a valuable tool for investigating the intricate signaling pathways that govern neuronal function and cellular responses. A thorough understanding of its chemical properties, experimental applications, and the underlying biochemical mechanisms is paramount for researchers and drug development professionals seeking to unravel the complexities of the cholinergic system and develop novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wjgnet.com [wjgnet.com]

- 5. Activation of M3 muscarinic receptor by acetylcholine promotes non-small cell lung cancer cell proliferation and invasion via EGFR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Nicotinic cholinergic signaling in hippocampal astrocytes involves calcium-induced calcium release from intracellular stores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Critical Evaluation of this compound and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Agonism of the α7-acetylcholine receptor/PI3K/Akt pathway promotes neuronal survival after subarachnoid hemorrhage in mice [pubmed.ncbi.nlm.nih.gov]

- 11. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetylcholine receptor pathway in lung cancer: New twists to an old story - PMC [pmc.ncbi.nlm.nih.gov]

- 13. starship.org.nz [starship.org.nz]

- 14. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acetylthiocholine Iodide (CAS Number: 1866-15-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylthiocholine (B1193921) iodide (ATCI) is a pivotal synthetic quaternary ammonium (B1175870) salt, extensively utilized in neuroscience and pharmacology as a substrate for the enzyme acetylcholinesterase (AChE) and as an agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs). Its CAS Number is 1866-15-5.[1][2][3][4] This technical guide provides a comprehensive overview of ATCI, including its physicochemical properties, detailed experimental protocols for its use in enzyme activity assays, and an exploration of its role in cholinergic signaling pathways. The information is presented to support researchers, scientists, and drug development professionals in their understanding and application of this important biochemical tool.

Physicochemical Properties

Acetylthiocholine iodide is a white crystalline powder that is soluble in water and sensitive to light and moisture.[2][3] Proper storage in a cool (2-8°C), dry, and dark place is essential to maintain its stability and purity.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1866-15-5 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₆INOS | [1] |

| Molecular Weight | 289.18 g/mol | [1][2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 205-210 °C | [2][3] |

| Solubility | Water: 100 mg/mL | [2] |

| DMSO: 30 mg/mL | [4] | |

| DMF: 30 mg/mL | [4] | |

| Storage Temperature | 2-8°C | [2] |

Biological Activity and Applications

Substrate for Acetylcholinesterase (AChE)

The primary application of this compound is as a substrate in the colorimetric determination of acetylcholinesterase (AChE) activity, most notably in the Ellman's assay.[1] AChE hydrolyzes acetylthiocholine to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to the AChE activity.

Table 2: Kinetic Parameters for Acetylcholinesterase with this compound

| Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg protein) | Reference |

| Human Erythrocyte | 0.124 | 0.980 | [6] |

| Monopterus albus brain | Varies by study | Varies by study | [7] |

Note: Kₘ and Vₘₐₓ values can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition) and the source of the enzyme.

Agonist of Nicotinic Acetylcholine Receptors (nAChRs)

This compound also functions as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[1][4] Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and subsequent depolarization of the cell membrane. While it is a known agonist, specific binding affinity data (Kᵢ or IC₅₀) for this compound at various nAChR subtypes is not as widely reported as for the endogenous ligand, acetylcholine, or other potent agonists like nicotine (B1678760).

Table 3: Binding Affinities of Related Agonists at nAChRs

| Ligand | Receptor Subtype | Kᵢ / Kₔ / IC₅₀ (nM) | Reference |

| Acetylcholine | Human α4β2 | Kᵢ: 19.2 (with physostigmine) | [8] |

| Acetylcholine | Human brain | IC₅₀: 12.6 | |

| Nicotine | Human α4β2 | Kₔ: 1 | |

| Nicotine | Human α7 | Kₔ: 4000 |

This table provides context for the expected range of affinities at nAChRs.

Experimental Protocols

Acetylcholinesterase Activity Assay (Ellman's Assay)

This protocol is adapted for a 96-well microplate format.

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

This compound (ATCI) solution (10 mM in water)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM in 0.1 M Phosphate Buffer, pH 7.0, with 1.5 mg/mL sodium bicarbonate)

-

AChE enzyme preparation

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare Reagents: Prepare fresh solutions of ATCI and DTNB on the day of the experiment.

-

Assay Setup: In each well of the 96-well plate, add the following in order:

-

140 µL of 0.1 M Phosphate Buffer (pH 8.0)

-

10 µL of DTNB solution

-

10 µL of the AChE enzyme sample (or buffer for the blank)

-

-

Pre-incubation: Mix gently and incubate the plate for 5-10 minutes at room temperature to allow the enzyme to equilibrate.

-

Initiate Reaction: Add 10 µL of the ATCI solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction (ΔA/min) from the linear portion of the kinetic curve. The AChE activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of TNB being 14,150 M⁻¹cm⁻¹.

Nicotinic Acetylcholine Receptor Binding Assay (General Principles)

General Workflow:

-

Membrane Preparation: Isolate cell membranes expressing the nAChR subtype of interest.

-

Incubation: Incubate the membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of unlabeled this compound.

-

Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC₅₀ value (the concentration of ATCI that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

Acetylcholinesterase-Mediated Hydrolysis

The enzymatic reaction of this compound with acetylcholinesterase is a straightforward hydrolysis reaction.

Nicotinic Acetylcholine Receptor Downstream Signaling

Activation of nAChRs by agonists such as acetylthiocholine leads to the influx of cations (primarily Na⁺ and Ca²⁺), resulting in membrane depolarization. The subsequent increase in intracellular Ca²⁺ can trigger a cascade of downstream signaling events.

Safety and Handling

This compound is toxic if swallowed or in contact with skin and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 4: Hazard and Precautionary Statements

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS06 (Skull and crossbones) | Danger | H301: Toxic if swallowed. H311: Toxic in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

Conclusion

This compound is an indispensable tool in the study of the cholinergic nervous system. Its well-characterized interaction with acetylcholinesterase makes it the substrate of choice for quantifying enzyme activity, which is crucial for the screening of potential inhibitors in the context of diseases such as Alzheimer's and myasthenia gravis. Furthermore, its role as a nicotinic acetylcholine receptor agonist allows for the investigation of cholinergic signaling pathways and their modulation. This guide provides essential technical information to facilitate the effective and safe use of this compound in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]

Acetylthiocholine Iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylthiocholine (B1193921) iodide (ATCI) is a synthetic quaternary ammonium (B1175870) compound extensively utilized in biomedical research, particularly in neurobiology and pharmacology. It serves as a crucial chromogenic substrate for the enzyme acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). The enzymatic reaction of ATCI is central to the widely used Ellman's assay for the quantification of AChE activity. This guide provides an in-depth overview of the chemical properties, applications, and relevant experimental protocols involving acetylthiocholine iodide.

Core Chemical Properties

This compound is a white to off-white crystalline powder.[1][2] It is a salt consisting of the acetylthiocholine cation and an iodide anion.

Physicochemical Data

| Property | Value | References |

| Molecular Formula | C7H16INOS | [3][4] |

| Molecular Weight | 289.18 g/mol | [2][3][4][5] |

| Melting Point | 205-210 °C | [2][3][6][7] |

| Appearance | White to off-white crystalline powder or crystals | [2][3] |

| CAS Number | 1866-15-5 | [2][3] |

| Purity | Typically ≥98% |

Solubility

| Solvent | Solubility | References |

| Water | 100 mg/mL | [3] |

| Phosphate (B84403) Buffer (0.1M, pH 8.0) | 21.7 mg/mL (0.075M) | [1][3] |

| DMSO | ~30-58 mg/mL | [5][8] |

| Dimethylformamide | ~30 mg/mL | [8] |

| Ethanol (B145695) | Soluble | [3] |

Stability and Storage

This compound is sensitive to light and is hygroscopic.[1][9] For long-term storage, it should be kept at 2-8°C in a dry, dark place.[2][3] A solution of 0.075 M ATCI in 0.1 M phosphate buffer (pH 8.0) is reported to be stable for 10-15 days when stored refrigerated.[1][3] Aqueous solutions are not recommended to be stored for more than one day.[8]

Mechanism of Action in Acetylcholinesterase Assays

The primary application of this compound is as a substrate for determining acetylcholinesterase activity.[3][10] The mechanism is central to the Ellman's assay, a simple and sensitive colorimetric method. In this assay, AChE hydrolyzes acetylthiocholine to produce thiocholine (B1204863) and acetic acid.[1] The resulting thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified spectrophotometrically at 412 nm.[11][12][13] The rate of color formation is directly proportional to the AChE activity.

Experimental Protocols

Purification of this compound

For applications requiring high purity, commercial this compound can be further purified. A common method is recrystallization.

Methodology:

-

Dissolve the this compound in hot propan-1-ol, isopropanol, or a mixture of ethanol and diethyl ether until a saturated solution is formed.[1][3]

-

Allow the solution to cool slowly to room temperature, then transfer to a refrigerator to facilitate crystal formation.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum desiccator over a drying agent such as phosphorus pentoxide (P2O5).[1][3]

Acetylcholinesterase Activity Assay (Ellman's Method)

This protocol provides a general framework for measuring AChE activity in a 96-well plate format.

Materials:

-

This compound (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) enzyme source (e.g., purified enzyme, cell lysate, tissue homogenate)

-

Microplate reader capable of measuring absorbance at 412 nm.

Reagent Preparation:

-

Assay Buffer: Prepare a 0.1 M phosphate buffer, pH 8.0.

-

ATCI Stock Solution: Prepare a stock solution of ATCI (e.g., 10 mM) in the assay buffer.

-

DTNB Stock Solution: Prepare a stock solution of DTNB (e.g., 10 mM) in the assay buffer.

-

Reaction Mix: Immediately before use, prepare a reaction mix containing the desired final concentrations of ATCI and DTNB in the assay buffer. Common final concentrations are approximately 0.5 mM for ATCI and 0.3 mM for DTNB.[11]

Procedure:

-

Add 50 µL of the sample (containing the AChE enzyme) to each well of a 96-well plate. Include appropriate controls (e.g., buffer blank, positive control with a known AChE inhibitor).[11][12]

-

Pre-incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 15 minutes).[14]

-

Initiate the reaction by adding 50 µL of the freshly prepared ATCI/DTNB reaction mix to each well.[11]

-

Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode, taking readings at regular intervals (e.g., every minute) for a specified duration (e.g., 10-30 minutes).[11]

-

Calculate the rate of reaction (change in absorbance per minute). The AChE activity is proportional to this rate.

Visualizations

Experimental Workflow for Ellman's Assay

Caption: Workflow of the Ellman's assay for acetylcholinesterase activity.

Signaling Pathway Context: Cholinergic Neurotransmission

Acetylthiocholine itself is not a signaling molecule in biological systems. However, its structural similarity to acetylcholine allows it to act as a substrate for acetylcholinesterase, a key enzyme in cholinergic signaling. The hydrolysis of acetylcholine terminates its signal at the synapse. The product, choline, can be taken back up by the presynaptic neuron to synthesize new acetylcholine. Choline itself may also act as an intracellular messenger.[15]

Caption: Simplified overview of cholinergic neurotransmission.

Conclusion

This compound remains an indispensable tool in neuroscience and related fields due to its reliable use in the quantification of acetylcholinesterase activity. A thorough understanding of its chemical properties, proper handling, and the principles of its application in assays like the Ellman's method is crucial for obtaining accurate and reproducible experimental data. This guide provides a foundational resource for researchers and professionals working with this important biochemical reagent.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, 99% 1866-15-5 manufacturers in India | this compound, 99% - India with worldwide shipping [ottokemi.com]

- 3. This compound | 1866-15-5 [chemicalbook.com]

- 4. This compound | C7H16NOS.I | CID 74629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | CAS#:1866-15-5 | Chemsrc [chemsrc.com]

- 7. This compound = 99.0 AT 1866-15-5 [sigmaaldrich.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. fishersci.com [fishersci.com]

- 10. ヨウ化アセチルチオコリン ≥98% (TLC), powder or crystals | Sigma-Aldrich [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. japsonline.com [japsonline.com]

- 15. Choline Is an Intracellular Messenger Linking Extracellular Stimuli to IP3-Evoked Ca2+ Signals through Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Acetylthiocholine Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylthiocholine (B1193921) iodide (ATCI) is a synthetic choline (B1196258) ester that serves as a crucial tool in neuroscience and pharmacology, primarily as a substrate for the enzyme acetylcholinesterase (AChE). Its mechanism of action is centered on its hydrolysis by AChE, a reaction that forms the basis of the widely used Ellman's assay for quantifying cholinesterase activity. This guide provides a comprehensive overview of the biochemical cascade initiated by acetylthiocholine, detailed experimental protocols for its use, and a summary of its kinetic parameters. The intricate signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its core functions.

Introduction

Acetylthiocholine iodide is a white crystalline powder soluble in water and ethanol.[1][2] It is structurally analogous to the endogenous neurotransmitter acetylcholine (B1216132) (ACh), with the key difference being the substitution of the ester oxygen with a sulfur atom. This modification makes it an ideal substrate for colorimetric assays designed to measure the activity of acetylcholinesterase, a pivotal enzyme in the cholinergic nervous system responsible for the degradation of acetylcholine.[2][3] Beyond its role as an AChE substrate, ATCI also exhibits agonist activity at nicotinic acetylcholine receptors (nAChRs).[1][4]

Core Mechanism of Action: A Two-Step Enzymatic and Colorimetric Reaction

The primary application of this compound lies in its sequential reaction, first with acetylcholinesterase and subsequently with a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[3] This two-step process forms the foundation of the Ellman's assay, a simple and robust method for determining cholinesterase activity.[3]

Enzymatic Hydrolysis by Acetylcholinesterase

The first step involves the enzymatic hydrolysis of acetylthiocholine by acetylcholinesterase. AChE catalyzes the cleavage of the thioester bond in acetylthiocholine, yielding two products: thiocholine (B1204863) and acetic acid.[2][3] This reaction mimics the natural breakdown of acetylcholine.[2] The rate of this hydrolysis is directly proportional to the activity of the acetylcholinesterase present in the sample.[3]

The kinetics of this enzymatic hydrolysis generally follow the Michaelis-Menten model.[5][6][7] Acetylcholinesterase possesses a deep active site gorge with two main binding sites: a peripheral anionic site (P-site) near the entrance and an acylation site (A-site) containing the catalytic triad (B1167595) at its base.[8][9] The substrate, acetylthiocholine, first binds to the P-site before proceeding to the A-site where hydrolysis occurs.[8][9][10]

Colorimetric Detection with DTNB (Ellman's Reagent)

The second step is a rapid, non-enzymatic reaction between the thiocholine produced in the first step and DTNB. The free sulfhydryl group (-SH) of thiocholine reduces the disulfide bond in DTNB.[3][11] This reaction produces a mixed disulfide and the highly chromogenic yellow anion, 5-thio-2-nitrobenzoate (TNB²⁻).[3][11][12] The intensity of the yellow color, which can be quantified by measuring its absorbance at 412 nm, is directly proportional to the amount of thiocholine produced and, therefore, to the activity of the acetylcholinesterase.[3][12]

Quantitative Data: Kinetic Parameters of Acetylcholinesterase with Acetylthiocholine

The interaction between acetylcholinesterase and its substrate, acetylthiocholine, can be characterized by several kinetic parameters. These values are crucial for designing and interpreting enzyme inhibition and activity assays. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).

| Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Conditions | Reference |

| Human Acetylcholinesterase | 1.9 ± 0.7 | Not Specified | Substrate inhibition analysis | [10] |

| Torpedo californica AChE | 0.5 ± 0.2 | Not Specified | Substrate inhibition analysis | [10] |

| Not Specified | 0.249 | Not Specified | Electrochemical biosensor | [13] |

Note: Kinetic parameters can vary depending on the enzyme source, purity, and assay conditions (e.g., pH, temperature, buffer composition).

Signaling Pathways and Experimental Workflows

Visual representations of the biochemical processes and experimental procedures are essential for a clear understanding of acetylthiocholine's mechanism of action and its application in research.

Figure 1: Biochemical cascade of this compound reaction.

Figure 2: Generalized experimental workflow for the Ellman's assay.

Figure 3: Logical relationship of measurements in the Ellman's assay.

Detailed Experimental Protocols: The Ellman's Assay

The following protocol is a generalized procedure for measuring acetylcholinesterase activity using this compound in a 96-well microplate format.[3][14][15][16] Researchers should optimize concentrations and incubation times based on the specific enzyme source and experimental goals.

Reagent Preparation

-

Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 8.0.[14]

-

DTNB Stock Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of the reaction buffer.[15] Store protected from light.[17][18]

-

This compound (ATCI) Stock Solution (75 mM): Dissolve 21.67 mg of ATCI in 1 mL of deionized water.[16] Prepare fresh.

-

Enzyme Solution: Prepare a solution of acetylcholinesterase in the reaction buffer to a desired concentration.

Assay Procedure (96-Well Plate)

-

Prepare the Reaction Mixture: In each well of a 96-well microplate, add:

-

150 µL of 0.1 M phosphate buffer (pH 8.0).

-

10 µL of 10 mM DTNB solution.[3]

-

20 µL of the enzyme sample (or buffer for the blank).

-

-

(Optional) Inhibitor Incubation: If screening for inhibitors, add the inhibitor solution and pre-incubate the plate for a specified time (e.g., 10-30 minutes) at a controlled temperature.[3][15]

-

Initiate the Reaction: Add 20 µL of 75 mM this compound solution to each well to start the reaction.[16]

-

Measure Absorbance: Immediately begin measuring the absorbance at 412 nm using a microplate reader.[3] For kinetic assays, take readings at regular intervals (e.g., every minute) for a set period.[19] For endpoint assays, incubate for a fixed time and then measure the final absorbance.

-

Data Analysis: Calculate the rate of change in absorbance (ΔAbs/min). The acetylcholinesterase activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of TNB being 14,150 M⁻¹cm⁻¹.[12][14]

Important Considerations

-

Spontaneous Hydrolysis: Acetylthiocholine can undergo spontaneous, non-enzymatic hydrolysis. It is crucial to include a blank reaction without the enzyme to correct for this background rate.[3]

-

Light Sensitivity: DTNB is sensitive to daylight, particularly UV radiation.[17][18] Assays should be performed in artificial light, and DTNB solutions should be stored in the dark to avoid degradation.[17]

-

Sample Interference: Colored or turbid compounds in the sample can interfere with absorbance readings at 412 nm.[3] Appropriate controls are necessary to account for such interference.

Conclusion

This compound's mechanism of action, centered on its specific hydrolysis by acetylcholinesterase and the subsequent colorimetric reaction, provides a robust and reliable method for quantifying cholinesterase activity. This technical guide has detailed the core biochemical principles, provided essential quantitative data, and offered standardized protocols for its application in a research setting. The visualization of the reaction pathways and experimental workflows further elucidates the pivotal role of this compound as an indispensable tool in the study of the cholinergic system and in the development of novel therapeutics targeting acetylcholinesterase.

References

- 1. This compound | 1866-15-5 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. Kinetics of total enzymatic hydrolysis of acetylcholine and acetylthiocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 12. bmglabtech.com [bmglabtech.com]

- 13. researchgate.net [researchgate.net]

- 14. broadpharm.com [broadpharm.com]

- 15. scribd.com [scribd.com]

- 16. scribd.com [scribd.com]

- 17. Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

A Technical Guide to the Solubility of Acetylthiocholine Iodide in Water and DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of acetylthiocholine (B1193921) iodide in two common laboratory solvents: water and dimethyl sulfoxide (B87167) (DMSO). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize acetylthiocholine iodide in their work, particularly in assays for acetylcholinesterase (AChE) activity.

Introduction to this compound

This compound is a synthetic substrate for cholinesterases, including acetylcholinesterase and butyrylcholinesterase. It is structurally analogous to the endogenous neurotransmitter acetylcholine, with the critical difference being the substitution of the ester oxygen with a sulfur atom, forming a thioester bond. This modification is central to its use in the widely adopted Ellman's assay for quantifying cholinesterase activity. Upon enzymatic hydrolysis, this compound yields thiocholine (B1204863) and acetic acid. The production of thiocholine is then measured colorimetrically. Given its integral role in such assays, a thorough understanding of its solubility in aqueous and organic solvents is paramount for accurate and reproducible experimental outcomes.

Solubility of this compound

The solubility of a compound is a critical parameter in designing experiments, preparing stock solutions, and ensuring the validity of assay results. The following table summarizes the reported solubility of this compound in water and DMSO from various sources.

| Solvent | Reported Solubility |

| Water | 100 mg/mL |

| Water | 0.1 g/mL, clear, colorless |

| Water | ~50 g/L at 20 °C |

| Water | 1% w/v |

| Water | 58 mg/mL |

| PBS (pH 7.2) | Approximately 10 mg/mL |

| DMSO | ≥ 100 mg/mL (345.81 mM) |

| DMSO | ≥51.8 mg/mL |

| DMSO | 58 mg/mL (200.56 mM) |

| DMSO | Approximately 30 mg/ml |

Experimental Protocols

Accurate determination of solubility and the effective use of this compound in assays require robust experimental protocols. The following sections detail the methodologies for solubility determination and for the widely used Ellman's assay.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound powder to a glass vial. The excess solid should be visually present.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For more complete separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.

-

Quantification: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated analytical technique.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Acetylcholinesterase Activity Measurement (Ellman's Assay)

Ellman's assay is a colorimetric method used to measure the activity of acetylcholinesterase and other cholinesterases.

Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified by measuring its absorbance at 412 nm. The rate of color production is proportional to the enzyme activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

This compound (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB in the phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water or buffer. Keep on ice.

-

Prepare the AChE enzyme solution to the desired concentration in the buffer.

-

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

DTNB solution

-

Enzyme solution (or inhibitor and then enzyme for inhibition studies)

-

-

Pre-incubation: Incubate the plate for a few minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the components to equilibrate.

-

Initiation of Reaction: Add the ATCI substrate solution to each well to start the enzymatic reaction.

-

Measurement: Immediately place the microplate in the reader and begin monitoring the increase in absorbance at 412 nm over time (kinetic measurement).

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time). The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm).

Visualizations

The following diagrams illustrate the key experimental workflows and the fundamental enzymatic reaction involving this compound.

Acetylthiocholine Iodide: A Comprehensive Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of acetylthiocholine (B1193921) iodide, a critical reagent in neuroscience and enzyme kinetics research. This document synthesizes safety data, experimental protocols, and the underlying biochemical principles of its application, with a focus on its use in the quantification of acetylcholinesterase activity.

Core Safety and Handling

Acetylthiocholine iodide is a hazardous chemical that requires careful handling to minimize risk to researchers. The following sections summarize the key safety information derived from multiple safety data sheets (SDS).

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1][2][6] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[1][2][6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][2][5] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[1][2][3] |

Pictograms:

-

GHS06: Skull and crossbones (Toxic)[2]

-

GHS07: Exclamation mark (Irritant)

Physical and Chemical Properties

| Property | Value |

| CAS Number | 1866-15-5[1][2] |

| Molecular Formula | C7H16INOS[1] |

| Molecular Weight | 289.18 g/mol [7] |

| Appearance | White powder or crystals[1][5] |

| Melting Point | 205 - 210 °C / 401 - 410 °F[1] |

| Solubility | Soluble in water (~50 g/L at 20 °C)[2] |

Handling, Storage, and Personal Protective Equipment (PPE)

Handling:

-

Use in a well-ventilated area.[8]

-

Avoid breathing dust.[2]

-

Wash hands and any exposed skin thoroughly after handling.[1][8]

-

Avoid contact with skin, eyes, and clothing.[4]

Storage:

-

Store in a cool, dry, well-ventilated area.[8]

-

Keep container tightly closed.[3]

-

Recommended storage temperature is 2-8°C.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[9]

-

Skin Protection: Wear protective gloves (e.g., PVC) and protective clothing.[1][9]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.[3]

First-Aid and Emergency Procedures

| Exposure Route | First-Aid Measures |

| Ingestion | Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1][3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off immediately with soap and plenty of water. Get medical attention.[1][3] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][3] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][3] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][3]

-

Hazardous Combustion Products: May include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen iodide.[3]

Experimental Protocols: Acetylcholinesterase Activity Assay (Ellman's Method)

This compound is the most common substrate used in the Ellman's assay, a rapid and sensitive colorimetric method to determine acetylcholinesterase (AChE) activity.[1][8]

Principle of the Assay

The assay is based on the enzymatic hydrolysis of acetylthiocholine by AChE to produce thiocholine (B1204863) and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[1][8] The rate of TNB production is directly proportional to the AChE activity.

Reagents and Materials

| Reagent/Material | Recommended Supplier (Example) | Storage |

| Acetylcholinesterase (AChE) | Sigma-Aldrich | -20°C |

| This compound (ATCh) | Sigma-Aldrich | 4°C[1] |

| 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | Room Temperature |

| Phosphate (B84403) Buffer (0.1 M, pH 8.0) | In-house preparation | Room Temperature |

| 96-well clear flat-bottom plates | Various | Room Temperature |

| Microplate reader | Various | N/A |

Preparation of Working Solutions

-

AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer and perform serial dilutions to obtain a working solution of 0.1 U/mL.[1]

-

ATCh Solution (1.5 mM): Dissolve this compound in phosphate buffer to a final concentration of 1.5 mM. Prepare this solution fresh before use.[1]

-

DTNB Solution (0.5 mM): Dissolve DTNB in phosphate buffer to a final concentration of 0.5 mM. Protect this solution from light.[1]

Assay Protocol in a 96-Well Plate

The following is a generalized protocol; concentrations and volumes may need to be optimized for specific experimental conditions.

Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.[1]

-

For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration using the following formula:[1]

% Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100

Where:

-

V_control is the rate of reaction in the absence of the inhibitor.

-

V_inhibitor is the rate of reaction in the presence of the inhibitor.

-

Signaling Pathways and Mechanism of Action

This compound itself is a synthetic substrate and not a component of endogenous signaling pathways.[8] Its utility lies in its structural similarity to the neurotransmitter acetylcholine (B1216132), allowing it to act as a substrate for acetylcholinesterase.[6][8]

The product of the enzymatic reaction, thiocholine, is also primarily of interest in the context of the Ellman's assay and does not have a known physiological signaling role. The broader context of this compound's use is within the study of the cholinergic system.

This diagram illustrates that while acetylcholine is the natural substrate for AChE in a physiological context, leading to downstream signaling, this compound serves as a tool to measure the activity of this enzyme in an experimental setting.

Conclusion

This compound is an indispensable tool for researchers studying the cholinergic system and for the development of acetylcholinesterase inhibitors. Its proper and safe handling is paramount due to its toxicity. The Ellman's assay, for which this compound is the primary substrate, provides a robust and reliable method for quantifying enzyme activity. A thorough understanding of the safety precautions and experimental protocols outlined in this guide will enable researchers to utilize this compound effectively and safely in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Critical Evaluation of this compound and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.4.1. Protocol for Measurement of Acetylcholinesterase (AChE) Activity [bio-protocol.org]

- 4. Acetylcholinesterase activity (AChE) assay [bio-protocol.org]

- 5. This compound = 98 TLC, powder or crystals 1866-15-5 [sigmaaldrich.com]

- 6. guidechem.com [guidechem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | 1866-15-5 | Benchchem [benchchem.com]

- 9. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Storage and Stability of Acetylthiocholine Iodide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the critical aspects of storing and handling acetylthiocholine (B1193921) iodide. As a vital substrate in neuroscience research and diagnostics, particularly for the colorimetric determination of acetylcholinesterase (AChE) activity, its stability is paramount for reliable and reproducible experimental outcomes. This document outlines the optimal storage conditions, degradation pathways, and quantitative stability data, supplemented with detailed experimental protocols and visual diagrams to ensure the integrity of this crucial reagent.

Optimal Storage and Handling of Acetylthiocholine Iodide

Proper storage and handling are essential to prevent the degradation of this compound. This compound is known to be sensitive to several environmental factors.

Storage Recommendations: For long-term preservation of its solid form, this compound should be stored in a tightly sealed container in a refrigerated and dark environment, with temperatures between 2°C and 8°C being standard.[1][2][3][4] Some suppliers recommend storage at -20°C for extended stability, with one source indicating stability for at least four years under these conditions.[5] The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere; therefore, storage in a dry, desiccated environment is crucial.[4][6] It is also light-sensitive and should be protected from direct sunlight and UV radiation.[6][7][8]

Handling Procedures: When handling this compound, it is important to take appropriate safety precautions. The compound is toxic if swallowed or in contact with skin.[6] Standard personal protective equipment, including gloves and eye protection, should be worn.[9] Handling should be performed in a well-ventilated area to avoid the inhalation of any dust particles.[4] Due to its hygroscopic nature, it is advisable to minimize the time the container is open to the atmosphere.

Stability Profile of this compound

The chemical stability of this compound is influenced by several factors, most notably the presence of water, pH, temperature, and light.

Solid-State Stability: In its solid, crystalline form, this compound is relatively stable when stored under the recommended conditions of low temperature, darkness, and low humidity.[8]

Solution Stability: this compound is highly soluble in water and ethanol (B145695) but is considerably less stable in aqueous solutions.[1][3] The primary route of degradation in solution is the hydrolysis of the thioester bond. The rate of this hydrolysis is significantly dependent on the pH and temperature of the solution. One study found that a 0.075M solution of this compound in a 0.1M phosphate (B84403) buffer at pH 8.0 remains stable for 10-15 days when refrigerated.[1] However, another source recommends that aqueous solutions should not be stored for more than one day to ensure their integrity for experimental use.[5]

Incompatibility: this compound is incompatible with strong oxidizing agents, which can lead to its rapid degradation.[6][9]

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis, photodegradation, and thermal decomposition.

Hydrolysis

The most significant degradation pathway in aqueous solution is the hydrolysis of the thioester linkage, which yields thiocholine (B1204863) and acetic acid. This reaction is catalyzed by both acidic and basic conditions and is accelerated at higher temperatures.

Caption: Hydrolysis of this compound.

Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of this compound.[8] While specific photodegradation products for this compound are not extensively documented in the literature, quaternary ammonium (B1175870) compounds can undergo photochemical transformation.[10] It is also possible for the iodide counter-ion to be photo-oxidized.

Thermal Degradation

At elevated temperatures, this compound can decompose. The melting point of the compound is in the range of 205-210°C.[6] Hazardous decomposition products that can be generated at high temperatures include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and hydrogen iodide.[6]

Quantitative Stability Data

The stability of this compound is highly dependent on environmental conditions. The following table summarizes quantitative data on its hydrolysis from a study by Song et al. (2007).[11] This study investigated the hydrolysis of this compound in the presence of various oximes, and the data presented here represents the control (hydrolysis of this compound without oximes).

| Temperature (°C) | pH | Incubation Time (min) | Hydrolysis Rate (nmol/min) |

| 5 | 5.8 | 60 | Not Significant |

| 5 | 6.2 | 60 | Not Significant |

| 5 | 7.0 | 60 | Not Significant |

| 15 | 5.8 | 60 | Not Significant |

| 15 | 6.2 | 60 | Not Significant |

| 30 | 7.0 | 60 | Significant |

| 37 | 7.4 | 60 | Significant |

Data extracted and interpreted from Song et al. (2007). The study noted that hydrolysis increased with increasing pH and temperature. "Not Significant" indicates that the hydrolysis was minimal under these conditions within the timeframe of the experiment.

Experimental Protocols

Protocol for Assessing Hydrolytic Stability

This protocol provides a general framework for assessing the hydrolytic stability of this compound.

Caption: Workflow for Hydrolytic Stability Assessment.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water) at a known concentration. Also, prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).

-

Incubation: Add a known volume of the this compound stock solution to each buffer to achieve a final desired concentration. Incubate these solutions at various controlled temperatures (e.g., 25°C, 40°C, 60°C).

-

Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Analysis: Immediately analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the amount of remaining this compound and the formation of its degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition. From this data, determine the degradation rate constants and the half-life of the compound under each set of conditions.

Representative Stability-Indicating HPLC Method

The following is a representative, though not specifically validated, HPLC method for the analysis of this compound and its primary hydrolytic degradation product, thiocholine. Method development and validation would be required for specific applications.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point. Given the polar nature of choline (B1196258) and thiocholine, a column with enhanced polar retention or the use of ion-pairing agents may be necessary for optimal separation.

-

Mobile Phase: A gradient elution with a mobile phase consisting of a buffered aqueous phase and an organic modifier is typically used for separating compounds with different polarities.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A linear gradient from 5% to 95% Solvent B over 15 minutes, followed by a re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the thioester bond.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Ellman's Assay for Acetylcholinesterase Activity

While not a stability study for storage, the Ellman's assay is the primary application of this compound and demonstrates its enzymatic hydrolysis.[12][13]

Caption: Ellman's Assay Workflow.

Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[13]

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Prepare a 10 mM DTNB solution in the phosphate buffer.

-

Prepare a 14 mM this compound solution in deionized water (prepare fresh daily).

-

Prepare the acetylcholinesterase enzyme solution at the desired concentration in the phosphate buffer.

-

-

Assay Procedure (for a 96-well plate):

-

To each well, add 140 µL of phosphate buffer, 10 µL of the enzyme solution, and 10 µL of the DTNB solution.

-

Pre-incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding 10 µL of the this compound solution to each well.

-

-

Measurement: Immediately begin measuring the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of change in absorbance is directly proportional to the acetylcholinesterase activity.

Conclusion

The integrity of this compound is critical for its effective use in research and diagnostics. This guide has detailed the necessary precautions for its storage and handling to minimize degradation. The primary degradation pathway is hydrolysis, which is influenced by pH and temperature. While quantitative data on all degradation pathways is not exhaustively available, the provided information on hydrolysis kinetics offers valuable insight into the stability of this compound in solution. By adhering to the recommended storage conditions and employing appropriate analytical methods to monitor its purity, researchers can ensure the reliability and accuracy of their experimental results.

References

- 1. This compound | 1866-15-5 [chemicalbook.com]

- 2. This compound CAS#: 1866-15-5 [m.chemicalbook.com]

- 3. This compound [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound 1866-15-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. carlroth.com [carlroth.com]

- 9. sdfine.com [sdfine.com]

- 10. researchgate.net [researchgate.net]

- 11. Hydrolysis of this compound and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. benchchem.com [benchchem.com]

The Central Role of Acetylthiocholine Iodide in Elucidating Cholinergic Neuotransmission

An In-depth Technical Guide for Neuroscience Researchers and Drug Development Professionals

Abstract

Acetylthiocholine (B1193921) iodide, a synthetic analog of the neurotransmitter acetylcholine (B1216132), is an indispensable tool in the field of neuroscience. Its primary function lies in its role as a chromogenic substrate for acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft. This guide provides a comprehensive overview of the core functions of acetylthiocholine iodide, detailing its mechanism of action, applications in quantitative enzyme kinetics, and its utility in the discovery of novel therapeutics targeting the cholinergic system. Detailed experimental protocols and visual representations of key pathways and workflows are provided to facilitate its practical application in a research setting.

Core Function and Mechanism of Action

This compound serves as a proxy for acetylcholine in in vitro assays, enabling the quantification of acetylcholinesterase activity. The fundamental principle of its use lies in the enzymatic cleavage of its thioester bond by AChE. This reaction yields two products: acetate (B1210297) and thiocholine (B1204863).[1]

The liberated thiocholine possesses a free sulfhydryl group, which is the key to its detection in the widely used Ellman's assay. In this colorimetric method, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) is introduced into the reaction mixture. The thiol group of thiocholine reacts with DTNB in a disulfide exchange reaction, reducing it to 2-nitro-5-thiobenzoate (TNB) and a mixed disulfide of thiocholine and TNB. The TNB²⁻ anion exhibits a distinct yellow color, with a maximum absorbance at 412 nm. The rate of TNB formation is directly proportional to the acetylcholinesterase activity in the sample.[2][3]

Quantitative Data Presentation

The use of this compound allows for the precise determination of key enzymatic kinetic parameters, which are crucial for characterizing enzyme function and the efficacy of inhibitors.

Table 1: Michaelis-Menten Constants (Km) for Acetylcholinesterase with this compound

| Enzyme Source | Km (mM) | Reference(s) |

| Human Erythrocyte AChE | 0.08 | [4] |

| Human Erythrocyte AChE | 0.124 | [5] |

| Electric Eel AChE | 0.425 | [6] |

| Monopterus albus (Asian swamp eel) Brain ChE | Not specified, but used in comparison | [7] |

Note: Km values can vary depending on experimental conditions such as pH, temperature, and buffer composition.

Table 2: Half-maximal Inhibitory Concentration (IC50) of Various Inhibitors Determined Using the this compound-Based Assay

| Inhibitor | Enzyme Source | IC50 | Reference(s) |

| Tolserine (B1244227) | Human Erythrocyte AChE | 8.13 nM | [4] |

| Phenserine (B12825) | Human Erythrocyte AChE | 0.0453 µM | [5] |

| Donepezil | Electric Eel AChE | 48.3 nM | [6] |

| Physostigmine | Electric Eel AChE | 46.7 nM | [6] |

| Various Carbamate Derivatives | Not Specified | 29.9 to 105.4 nM | [8] |

| Galantamine | Not Specified | Varies with conditions | [9] |

| Rivastigmine | Not Specified | Varies with conditions | [9] |

| Huperzine A | Not Specified | 7 nM | [9] |

Experimental Protocols

The Ellman's Assay for Acetylcholinesterase Activity

This protocol outlines the steps for measuring acetylcholinesterase activity in a 96-well plate format, a common application for high-throughput screening.

Materials:

-

This compound (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylcholinesterase enzyme source (e.g., purified enzyme, tissue homogenate, cell lysate)

-

Microplate reader capable of measuring absorbance at 412 nm

-

96-well microplate

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4-8.0.

-

AChE Solution: Prepare a stock solution of acetylcholinesterase in the assay buffer. The final concentration should be optimized to ensure a linear reaction rate for at least 10-15 minutes.

-

DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.

-

This compound Solution: Prepare a 14-200 mM stock solution of this compound in the assay buffer. The final concentration in the assay will depend on the specific experimental goals (e.g., for Km determination, a range of concentrations around the expected Km should be used).

Assay Procedure:

-

To each well of a 96-well plate, add 140 µL of the assay buffer.[10]

-

Add 10 µL of the test compound (dissolved in a suitable solvent, e.g., DMSO, at various concentrations) or vehicle control to the appropriate wells.

-

Add 10 µL of the AChE enzyme solution to all wells except for the blank.[10]

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 10-15 minutes) to allow for inhibitor binding.[10]

-

Following the pre-incubation, add 10 µL of the DTNB solution to each well.[10]

-

Initiate the reaction by adding 10 µL of the this compound solution to each well.[10]

-

Immediately begin monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes using a microplate reader.

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/Δt).

-

Correct for any non-enzymatic hydrolysis of this compound by subtracting the rate of the blank (no enzyme) from all other rates.

-

To determine the percentage of inhibition for each inhibitor concentration, use the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Cholinergic Signaling Pathway

Caption: Cholinergic signaling at the synapse.

Experimental Workflow for the Ellman's Assay

Caption: Workflow for an AChE inhibition assay.

Logical Relationship of the Colorimetric Reaction

Caption: The chemical basis of the Ellman's assay.

Conclusion

This compound remains a cornerstone reagent in neuroscience research, providing a robust and versatile platform for the study of acetylcholinesterase and the broader cholinergic system. Its application in the Ellman's assay has facilitated decades of research into the kinetics of AChE, the mechanisms of its inhibition, and the screening of potential therapeutic agents for a host of neurological disorders, including Alzheimer's disease. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this compound in their experimental endeavors, ultimately contributing to a deeper understanding of cholinergic neurotransmission and the development of novel treatments for associated pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Acetylthiocholine Iodide: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylthiocholine (B1193921) iodide (ATCI) is a cornerstone synthetic substrate in the study of cholinesterases, the family of enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Its discovery and the subsequent development of a robust colorimetric assay by Ellman and colleagues in 1961 revolutionized the field of neurochemistry and pharmacology. This technical guide provides a comprehensive overview of the discovery, history, and key applications of acetylthiocholine iodide, with a focus on its synthesis, physicochemical properties, and the detailed experimental protocols for its use in quantifying cholinesterase activity.

Discovery and Historical Perspective